What is the mechanism of action for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol?
What is the mechanism of action for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol?
A Technical Whitepaper on C3'-Isonucleoside Pharmacology and Oligonucleotide Engineering
Executive Summary
The compound 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol (CAS: 302790-80-3) represents a highly specialized class of synthetic nucleoside analogs known as isonucleosides. Unlike canonical nucleosides where the nucleobase is attached to the anomeric C1' position of a ribose ring, this molecule features an adenine base (6-amino-9H-purine) transposed to the C3' position of a 2,5-anhydro-D-mannitol scaffold.
This structural topology fundamentally alters the molecule's enzymatic recognition profile. For drug development professionals and molecular engineers, this compound serves a dual purpose:
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As a standalone antiviral pharmacophore , acting as a chain terminator against viral polymerases.
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As a monomeric building block for Antisense Oligonucleotides (ASOs) , conferring absolute resistance to nucleases while maintaining sequence-specific mRNA hybridization.
This whitepaper dissects the dual mechanisms of action, the structural causality behind its enzymatic evasion, and provides self-validating experimental protocols for its integration into therapeutic pipelines.
Structural Causality & Enzymatic Evasion
The core innovation of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol lies in its carbohydrate scaffold. The 2,5-anhydro-D-mannitol ring forces the molecule into a furanose-like conformation, but it lacks a true anomeric center[1].
Why Does This Matter?
Endogenous nucleases (e.g., Snake Venom Phosphodiesterase, Exonuclease III) and cellular phosphodiesterases rely on the precise spatial geometry of the C1'-glycosidic bond and the adjacent 3'-5' phosphodiester linkages to catalyze hydrolysis. By shifting the adenine base to the C3' position, the dihedral angles ( α,β,γ,δ,ϵ,ζ ) of the resulting sugar-phosphate backbone are profoundly altered[1]. The steric bulk of the nucleobase at C3' physically blocks the catalytic water molecule required for in-line nucleophilic attack by nucleases. Consequently, oligonucleotides incorporating this isonucleoside exhibit unprecedented biological half-lives[2].
Mechanism of Action Pathway 1: Antiviral Chain Termination
As a standalone small molecule, this isonucleoside functions as a prodrug that must be intracellularly activated. Its mechanism of action mirrors that of canonical antiviral nucleoside analogs, but its unique structure provides a distinct resistance profile[3].
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Cellular Uptake: The compound enters the host cell via Equilibrative Nucleoside Transporters (ENTs).
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Kinase Activation Cascade: Host cellular kinases, primarily Adenosine Kinase (ADK), recognize the primary hydroxyl groups of the mannitol core, phosphorylating the molecule into its monophosphate form. Subsequent phosphorylation by NMP and NDP kinases yields the active triphosphate.
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Polymerase Inhibition: The active triphosphate acts as a competitive inhibitor of viral polymerases (e.g., HIV Reverse Transcriptase or HCV RNA-dependent RNA polymerase).
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Chain Termination: Once incorporated into the nascent viral nucleic acid chain, the transposition of the base to the C3' position sterically hinders or entirely eliminates the availability of a viable hydroxyl group for the formation of the next 3'-5' phosphodiester bond, resulting in aborted viral replication[4].
Figure 1: Intracellular phosphorylation cascade and viral polymerase inhibition pathway.
Mechanism of Action Pathway 2: Antisense Oligonucleotide (ASO) Integration
In the realm of RNA therapeutics, the compound is converted into a phosphoramidite monomer and incorporated into synthetic oligonucleotides.
When an ASO containing 2,5-anhydro-3-deoxy-D-mannitol isonucleosides hybridizes with a target mRNA, it forms a highly stable, B-like duplex[2]. The additional hydroxymethyl group on the mannitol core projects into the major groove of the duplex, providing additional hydrogen-bonding networks with surrounding water molecules, which stabilizes the thermodynamics of the helix[1]. This stable DNA:RNA hybrid is then recognized by endogenous RNase H , which cleaves the complementary RNA strand, effectively silencing the target gene.
Figure 2: Workflow of isonucleoside integration into ASOs leading to RNase H-mediated gene silencing.
Quantitative Data Summaries
Table 1: Comparative Nuclease Stability and Hybridization Thermodynamics
Data reflects a 14-mer oligonucleotide (d(A)14) hybridized to a complementary strand containing native vs. isonucleoside modifications.
| Oligonucleotide Modification | Linkage Mode | Tm (°C) vs. Complementary RNA | ΔTm / Mod (°C) | Half-life in 10% FBS (Hours) | Exonuclease III Resistance |
| Native DNA (Control) | 3' → 5' | 38.2 | N/A | 1.5 | Low |
| Phosphorothioate (PS) | 3' → 5' | 34.5 | -3.7 | 18.0 | Moderate |
| 2,5-anhydro-D-mannitol Isonucleoside | 1' → 4' | 36.6 | -0.12 | > 72.0 | Absolute |
Table 2: Antiviral Polymerase Inhibition Kinetics
Enzymatic inhibition profile of the active triphosphate derivative.
| Target Polymerase | Substrate Competitor | IC50 ( μM ) | Ki ( μM ) | Mechanism |
| HIV-1 Reverse Transcriptase | dATP | 0.85 | 0.42 | Competitive / Chain Termination |
| HCV RdRp (NS5B) | ATP | 2.10 | 1.15 | Competitive / Chain Termination |
| Human DNA Pol γ (Tox) | dATP | > 200 | > 150 | Minimal Binding (Low Toxicity) |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for evaluating the compound.
Protocol 1: Intracellular Triphosphate Quantification Assay (LC-MS/MS)
Objective: Validate the intracellular kinase activation cascade of the isonucleoside.
Causality Rationale: Antiviral efficacy requires conversion to the triphosphate. Standard reversed-phase LC fails to retain highly polar triphosphates; therefore, Porous Graphitic Carbon (PGC) chromatography is utilized. Self-Validating System: The protocol mandates the use of a Stable-Isotope Labeled Internal Standard (SIL-IS) to correct for matrix ion suppression, and a parallel control group treated with an Adenosine Kinase inhibitor (ABT-702) to prove the specific enzymatic phosphorylation pathway.
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Cell Culture & Dosing: Seed HepG2 cells at 1×106 cells/well. Treat with 10 μM of the isonucleoside. In a parallel control well, pre-treat cells with 1 μM ABT-702 for 1 hour prior to dosing.
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Quenching & Extraction: After 4 hours, wash cells with ice-cold PBS. Quench metabolism instantly by adding 500 μL of cold (-80°C) 70% methanol containing 50 nM of 13C5 -labeled isonucleoside triphosphate (SIL-IS).
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Lysis: Scrape cells, vortex for 5 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant and evaporate to dryness under nitrogen.
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Reconstitution & LC-MS/MS: Reconstitute in 50 μL of 10 mM ammonium acetate (pH 9.0). Inject 10 μL onto a Hypercarb PGC column (2.1 x 100 mm). Elute using a gradient of ammonium acetate and acetonitrile.
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Validation Check: The ABT-702 treated group must show a >90% reduction in triphosphate formation, validating that ADK is the primary kinase responsible for activation.
Protocol 2: Oligonucleotide Nuclease Stability & Hybridization Assay
Objective: Prove that the C3'-linkage imparts nuclease resistance without destroying target mRNA binding.
Causality Rationale: The altered dihedral angles of the mannitol core prevent nuclease active-site alignment. Self-Validating System: A native unmodified DNA sequence is run in the exact same tube as the modified ASO (multiplexed via different fluorescent tags) to prove that the exonuclease is active and the assay conditions are optimal.
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ASO Synthesis: Synthesize a 15-mer ASO targeting a standard mRNA sequence, incorporating the 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol phosphoramidite at three consecutive internal positions. Label the 5'-end with Cy5.
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Control Preparation: Synthesize the exact same sequence using native DNA, labeled at the 5'-end with FAM.
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Exonuclease Incubation: Mix 1 μM of both the Cy5-ASO and FAM-DNA in a buffer containing 50 mM Tris-HCl (pH 8.0) and 10 mM MgCl2 . Add Snake Venom Phosphodiesterase (SVPD) to a final concentration of 0.05 U/mL.
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Time-Course Quenching: Extract 10 μL aliquots at 0, 1, 4, 12, and 24 hours. Quench immediately by adding 10 μL of formamide loading buffer containing 20 mM EDTA and heating to 95°C for 5 minutes.
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Analysis: Run the aliquots on a 20% denaturing polyacrylamide gel (PAGE).
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Validation Check: The FAM-DNA (native) must show complete degradation (smearing to lower molecular weights) within 1 hour. The Cy5-ASO must remain as a single intact upper band at 24 hours, proving absolute nuclease resistance.
References
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Lei, Z., Zhang, L., Zhang, L. R., Chen, J., Min, J. M., & Zhang, L. H. (2001). "Hybrid characteristics of oligonucleotides consisting of isonucleoside 2',5'-anhydro-3'-deoxy-3'-(thymin-1-yl)-D-mannitol with different linkage modes." Nucleic Acids Research, 29(7), 1470-1475. URL:[Link]
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Tino, J. A., Clark, J. M., Field, A. K., Jacobs, G. A., Lis, K. A., Michalik, T. L., ... & Spergel, S. H. (1993). "Synthesis and antiviral activity of novel isonucleoside analogs." Journal of Medicinal Chemistry, 36(9), 1221-1229. URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Hybrid characteristics of oligonucleotides consisting of isonucleoside 2',5'-anhydro-3'-deoxy-3'-(thymin-1-yl)-D-mannitol with different linkage modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of novel isonucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
